Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-

Beschreibung

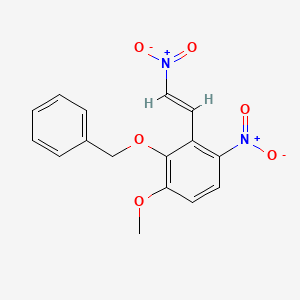

The compound "Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-" is a polysubstituted aromatic derivative featuring a methoxy group (-OCH₃) at position 1, a nitro group (-NO₂) at position 4, a 2-nitroethenyl (-CH=CH-NO₂) moiety at position 3, and a phenylmethoxy (benzyloxy, -OCH₂C₆H₅) group at position 2. This structure combines electron-withdrawing (nitro, nitroethenyl) and electron-donating (methoxy, benzyloxy) substituents, creating a complex electronic environment that influences its physicochemical properties and reactivity.

Eigenschaften

IUPAC Name |

1-methoxy-4-nitro-3-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c1-23-15-8-7-14(18(21)22)13(9-10-17(19)20)16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMFMXZSFUHXQJ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])C=C[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-” typically involves multi-step organic reactions. One possible route could involve the nitration of a methoxy-substituted benzene derivative, followed by the introduction of the nitroethenyl group through a condensation reaction with a nitroalkene. The reaction conditions would likely require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of such compounds often involves large-scale nitration and condensation reactions. The process would be optimized for efficiency, cost-effectiveness, and safety, given the potentially hazardous nature of nitro compounds. Continuous flow reactors and automated systems might be employed to handle the reactions under controlled conditions.

Analyse Chemischer Reaktionen

Types of Reactions

“Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-” can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: Formation of dinitrobenzenes or carboxylic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of nitrobenzenes are often studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

Industry

In the industrial sector, nitrobenzenes are used in the manufacture of dyes, explosives, and pharmaceuticals. This compound could potentially serve as an intermediate in the synthesis of such products.

Wirkmechanismus

The mechanism of action of “Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-” would depend on its specific application. For example, if used as a precursor in organic synthesis, its reactivity would be governed by the electronic effects of the nitro and methoxy groups on the benzene ring. In biological systems, the nitro groups might undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties of Related Compounds

Key Observations:

Substituent Position Effects: The position of the nitroethenyl group significantly impacts electronic properties. The compound in features dual nitro groups (positions 4 and 5), increasing electron-withdrawing effects compared to mono-nitro analogs.

Synthetic Yields :

- Derivatives with simpler substitution patterns (e.g., 55507-05-6) achieve higher synthesis yields (93%) compared to more complex analogs (71% for intermediates in ).

Solubility and Stability: The benzyloxy group enhances lipophilicity, as seen in , where the compound dissolves in chloroform and ethyl acetate. However, nitro groups may reduce thermal stability, as suggested by the lower melting point (99°C) in compared to non-nitro analogs.

Functional Group Comparisons

Nitroethenyl vs. Nitrostyrene Derivatives

- 1-Methoxy-4-(2-nitrovinyl)benzene (CAS 3179-10-0): A simpler analog lacking the benzyloxy group and second nitro substituent. Its reduced steric hindrance increases reactivity in electrophilic substitutions .

- (E)-3-Methoxy-4'-nitrostilbene (CAS 14064-58-5): Features a stilbene backbone with methoxy and nitro groups. The extended conjugation in stilbenes enhances photostability compared to nitroethenyl derivatives .

Benzyloxy-Containing Analogs

- Benzene, 2-methoxy-4-nitro-1-(phenylmethoxy) (CAS 107922-43-0): Shares the benzyloxy and nitro groups but lacks the nitroethenyl moiety. Its molecular weight (259.26 g/mol) is lower, suggesting higher volatility than the target compound .

Biologische Aktivität

Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-, also known by its CAS number 2426-62-2, is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula: C₁₃H₁₃N₃O₄

- Molecular Weight: 263.25 g/mol

- IUPAC Name: Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-

The compound exhibits biological activity primarily through its nitro group, which can undergo reduction in biological systems to form reactive intermediates. These intermediates can interact with various biomolecules leading to inhibition of key enzymes and modulation of inflammatory pathways.

Biological Activity Overview

- Anti-inflammatory Effects

-

Cytotoxicity

- The compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis through oxidative stress mechanisms, although specific pathways remain to be elucidated.

-

Genotoxicity and Toxicological Profile

- Toxicological evaluations indicate that while the compound does not exhibit acute toxicity or skin irritancy, there are concerns regarding potential genotoxic effects related to its nitro groups . Long-term exposure studies have shown signs of chronic nephropathy and alterations in hematological parameters in animal models .

Table 1: Summary of Biological Activities

Table 2: Toxicological Findings from Animal Studies

Case Studies

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory potential of nitrobenzene derivatives demonstrated that compounds similar to Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)- exhibited significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on various cancer cell lines revealed that this compound could induce apoptosis through pathways involving oxidative stress. The specific mechanisms are still under investigation but indicate a promising avenue for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.